molecular formula C20H16FN3OS B2648813 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide CAS No. 897464-56-1

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2648813
CAS RN: 897464-56-1
M. Wt: 365.43
InChI Key: COLMUUFKPPXJNF-UHFFFAOYSA-N
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Description

This compound is part of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives . It has been studied for its in vitro antiproliferative activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of this compound includes a imidazo[2,1-b][1,3]thiazole nucleus, which is an interesting scaffold in terms of chemistry and biological activity . The molecular weight of a similar compound, (4-FLUOROPHENYL)(IMIDAZO(2,1-B)(1,3)THIAZOL-5-YL)METHANONE, is 246.265 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that similar compounds have shown antiproliferative effects against several human cancer cell lines .

Future Directions

The future directions for this compound could involve further exploration of its antiproliferative activities against different types of cancer . More efforts are required from medicinal chemists for the development of more efficient and safer anticancer agents .

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-13-3-2-4-16(9-13)22-19(25)10-17-12-26-20-23-18(11-24(17)20)14-5-7-15(21)8-6-14/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMUUFKPPXJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methylphenyl)acetamide

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